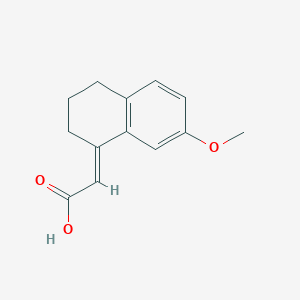
Agomelatine Acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Agomelatine Acetic Acid is a compound that has garnered significant interest in the scientific community due to its unique pharmacological properties. It is primarily known for its role as an antidepressant, acting through a combination of melatonergic and serotonergic pathways . This compound is structurally related to melatonin and is used in the treatment of major depressive disorder and generalized anxiety disorder .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Agomelatine Acetic Acid typically involves several steps, starting from ethyl 2-(7-methoxynaphthalen-1-yl)acetate . One common method includes the reduction of this ester using sodium borohydride in the presence of a catalyst, followed by activation of the hydroxyl group and subsequent acetylation . Another method involves the Wittig reaction between 7-methoxytetralone and diethyl cyanomethyl phosphonate, followed by reduction to a primary amine and acetylation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yields and purity while minimizing costs and environmental impact. The use of low-cost reagents and mild reaction conditions is particularly advantageous for industrial-scale production .
化学反应分析
Types of Reactions
Agomelatine Acetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride is commonly used for the reduction of esters to alcohols.
Substitution: Reagents like potassium hydroxide in tert-butyl alcohol are used for substitution reactions.
Major Products
The major products formed from these reactions include intermediates like N-formyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)formamide and the final product, this compound .
科学研究应用
Agomelatine Acetic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of melatonergic and serotonergic pathways.
Biology: Investigated for its effects on circadian rhythms and neurogenesis.
Medicine: Primarily used as an antidepressant for the treatment of major depressive disorder and generalized anxiety disorder
作用机制
Agomelatine Acetic Acid exerts its effects through a dual mechanism involving melatonergic and serotonergic pathways. It acts as an agonist at melatonin MT1 and MT2 receptors and as an antagonist at serotonin 5-HT2C receptors . This dual action helps resynchronize circadian rhythms and increase the release of noradrenaline and dopamine in the frontal cortex, contributing to its antidepressant effects .
相似化合物的比较
Agomelatine Acetic Acid is unique due to its dual action on melatonergic and serotonergic pathways. Similar compounds include:
Melatonin: Primarily acts on melatonergic receptors but lacks serotonergic activity.
Sertraline: A selective serotonin reuptake inhibitor (SSRI) that does not affect melatonergic pathways.
Trazodone: A serotonin antagonist and reuptake inhibitor (SARI) with different receptor targets
属性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid |
InChI |
InChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-8H,2-4H2,1H3,(H,14,15)/b10-7+ |
InChI 键 |
XNPWRVMAMATBMA-JXMROGBWSA-N |
手性 SMILES |
COC1=CC\2=C(CCC/C2=C\C(=O)O)C=C1 |
规范 SMILES |
COC1=CC2=C(CCCC2=CC(=O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


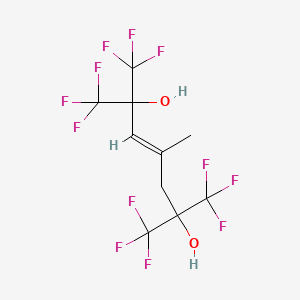
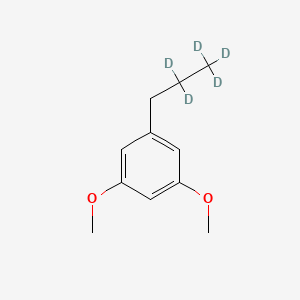

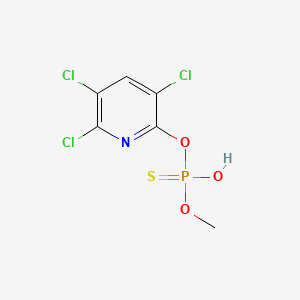
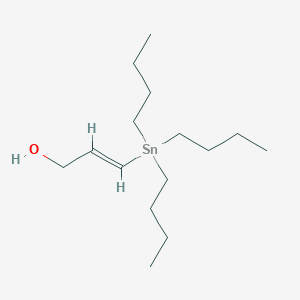
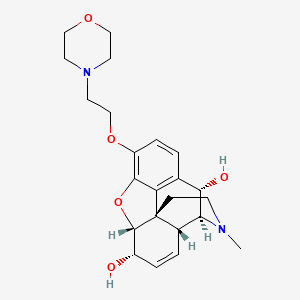
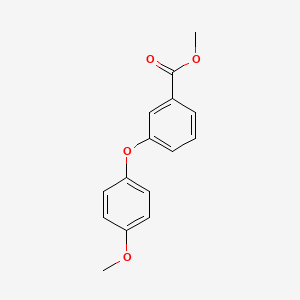
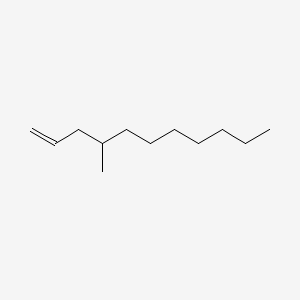


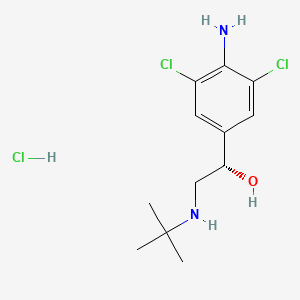
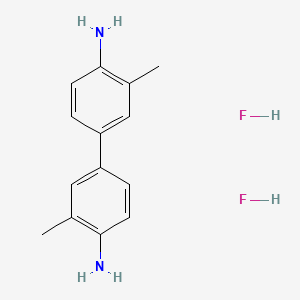

![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
